1-[trans-4-[(tert-butyldimethylsilyl)oxy]cyclohexyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Description
The compound 1-[trans-4-[(tert-butyldimethylsilyl)oxy]cyclohexyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole features a pyrazole core substituted at position 1 with a trans-cyclohexyl group bearing a tert-butyldimethylsilyl (TBS) ether and at position 4 with a boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). Below, we compare this compound with structurally similar pyrazole derivatives to elucidate substituent effects on physicochemical properties, reactivity, and biological activity.
Properties
IUPAC Name |
tert-butyl-dimethyl-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclohexyl]oxysilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H39BN2O3Si/c1-19(2,3)28(8,9)25-18-12-10-17(11-13-18)24-15-16(14-23-24)22-26-20(4,5)21(6,7)27-22/h14-15,17-18H,10-13H2,1-9H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWMPDRWZDGUHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCC(CC3)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39BN2O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[trans-4-[(tert-butyldimethylsilyl)oxy]cyclohexyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole represents a novel addition to the class of pyrazole derivatives, which are known for their diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound, particularly focusing on its anticancer properties and other pharmacological activities.
Synthesis and Structural Characterization
The synthesis of the target compound involves several key steps, including the protection of hydroxyl groups and the introduction of the dioxaborolane moiety. The synthetic pathway typically follows these steps:
- Protection of Hydroxyl Groups : The tert-butyldimethylsilyl (TBDMS) group is introduced to protect hydroxyl functionalities during subsequent reactions.
- Formation of the Pyrazole Ring : The pyrazole core is constructed through cyclization reactions involving appropriate precursors.
- Coupling with Dioxaborolane : A Suzuki coupling reaction is employed to attach the dioxaborolane group to the pyrazole scaffold.
The final product can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Anticancer Properties
Pyrazole derivatives have garnered attention for their anticancer potential. The compound in focus has been evaluated for its ability to inhibit cancer cell proliferation across various types:
- In Vitro Studies : Research indicates that compounds with a pyrazole scaffold can exhibit significant antiproliferative effects against multiple cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and lung cancers .
- Mechanism of Action : The anticancer activity may be attributed to the inhibition of specific kinases involved in tumor growth and survival pathways. For instance, inhibitors targeting Mer kinase have shown promise in preclinical models .
Other Pharmacological Activities
Beyond anticancer effects, pyrazole derivatives have demonstrated a wide range of biological activities:
- Antibacterial and Antifungal Activities : Some studies report that pyrazole derivatives exhibit inhibitory effects against various bacterial strains (e.g., E. coli, Bacillus subtilis) and fungi (e.g., Aspergillus niger), suggesting potential applications in treating infections .
- Anti-inflammatory Effects : Pyrazole compounds have also been investigated for their anti-inflammatory properties, which could be beneficial in managing chronic inflammatory diseases.
- Antioxidant Activity : Recent studies highlight the antioxidant capabilities of certain pyrazoles, indicating their potential role in mitigating oxidative stress-related conditions .
Study 1: Antiproliferative Activity Evaluation
In a recent study evaluating various pyrazole derivatives, including the compound of interest, researchers observed significant inhibition of cell proliferation in vitro. The IC50 values varied depending on the specific cancer cell line tested:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 12.5 |
| HepG2 (Liver Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
These results underscore the compound's potential as a lead candidate for further development in cancer therapy.
Study 2: Mechanistic Insights into Mer Kinase Inhibition
Another pivotal study focused on the inhibition of Mer kinase by pyrazole derivatives. The compound demonstrated a strong inhibitory effect with an IC50 value significantly lower than that of standard Mer inhibitors:
| Compound | IC50 (nM) |
|---|---|
| 1-[trans-4-[(TBDMS)O]Cyclohexyl]-4-(Dioxaborolane) | 1.1 |
| UNC1062 | 1.5 |
This finding suggests that the compound may act through similar pathways as established Mer inhibitors, providing a rationale for its anticancer effects .
Scientific Research Applications
Medicinal Chemistry
1-[trans-4-[(tert-butyldimethylsilyl)oxy]cyclohexyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has shown potential in drug development due to its unique structural features that allow for specific interactions with biological targets.
Case Study: Anticancer Activity
Recent studies have investigated its efficacy as a potential anticancer agent. Researchers synthesized derivatives of this compound and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative activity, suggesting a pathway for developing new cancer therapies .
Material Science
The compound's boron-containing moiety makes it suitable for applications in material science, particularly in the development of polymers and nanomaterials.
Case Study: Polymer Synthesis
A study demonstrated the use of this compound as a building block in the synthesis of functionalized polymers. The introduction of the boron moiety enhanced the thermal stability and mechanical properties of the resulting materials. This has implications for creating advanced materials for electronics and coatings .
Catalysis
The presence of both boron and pyrazole functionalities positions this compound as a catalyst or catalyst precursor in various organic transformations.
Case Study: Cross-Coupling Reactions
Research highlighted its effectiveness in catalyzing cross-coupling reactions, particularly Suzuki-Miyaura reactions. The compound facilitated the formation of biaryl compounds with high yields and selectivity under mild reaction conditions. This application is significant for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .
Data Table: Applications Overview
Comparison with Similar Compounds
1-Cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Structure : Lacks the TBS-protected hydroxyl group on the cyclohexyl substituent ().
- Molecular Weight : 276.18 g/mol (vs. ~466 g/mol for the TBS-containing compound).
- Key Differences :
- The absence of the TBS group reduces steric hindrance and lipophilicity.
- Increased solubility in polar solvents compared to the TBS analog.
- Higher susceptibility to oxidation or hydrolysis at the cyclohexyl position due to the unprotected hydroxyl group.
- Applications : Used in cross-coupling reactions; its simpler structure facilitates synthetic accessibility .
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Structure : Methyl group at position 1 ().
- Molecular Weight : 208.06 g/mol.
- Key Differences :
- Smaller substituent enhances reactivity in Suzuki coupling due to reduced steric hindrance.
- Higher solubility in organic solvents (e.g., THF, DCM) compared to bulkier analogs.
- Applications : Widely used as a pharmaceutical intermediate; demonstrated in palladium-catalyzed couplings () .
1-(2,2-Dimethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Structure : Flexible 2,2-dimethoxyethyl substituent ().
- Molecular Weight : 296.14 g/mol.
- Enhanced water solubility compared to cyclohexyl or TBS-substituted analogs. Potential for metabolic instability due to the labile methoxy groups.
- Applications : Suitable for reactions requiring polar intermediates .
1-(Tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Structure : Tetrahydro-pyranyl substituent ().
- Molecular Weight : 278.15 g/mol.
- Key Differences :
- Oxygen in the pyran ring introduces mild polarity and conformational rigidity.
- Improved metabolic stability compared to aliphatic ethers.
- Applications : Explored in medicinal chemistry for balanced lipophilicity and solubility .
Structural and Functional Analysis
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Substituent Key Features | Solubility Profile |
|---|---|---|---|
| Target Compound (TBS-cyclohexyl) | ~466 | Bulky TBS group, boronate ester | Low polarity, high lipophilicity |
| 1-Cyclohexyl analog | 276.18 | Unprotected cyclohexyl, boronate ester | Moderate polarity |
| 1-Methyl analog | 208.06 | Small methyl group, boronate ester | High organic solvent solubility |
| 1-(2,2-Dimethoxyethyl) analog | 296.14 | Flexible ether, boronate ester | Polar solvent compatibility |
Reactivity in Suzuki-Miyaura Coupling
- Target Compound : The TBS group may slow coupling kinetics due to steric hindrance, but offers stability during synthesis.
- 1-Methyl Analog : Faster reaction rates due to minimal steric effects () .
- 1-Cyclohexyl Analog : Intermediate reactivity; unprotected hydroxyl group may require protection in acidic/basic conditions .
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound contains three critical functional groups:
- trans-4-(tert-butyldimethylsilyloxy)cyclohexyl group : Provides steric bulk and enhances lipophilicity, potentially improving membrane permeability in vitro .
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (pinacol boronate) : Enables participation in Suzuki-Miyaura cross-coupling reactions for further functionalization .
- Pyrazole core : A nitrogen-rich heterocycle that can act as a hydrogen bond acceptor/donor, influencing binding interactions in biological assays .
Methodological Insight : Characterize these groups using H/C NMR (e.g., cyclohexyl proton splitting patterns) and IR (B-O stretching at ~1350 cm). Compare with analogs in to identify reactivity trends .
Q. What synthetic routes are available for this compound, and how can reaction conditions be optimized?
A typical route involves:
Cyclohexanol Protection : Introduce the tert-butyldimethylsilyl (TBS) group via silylation of trans-4-hydroxycyclohexanol under inert conditions .
Pyrazole Boronation : React the pyrazole precursor with bis(pinacolato)diboron (Bpin) using a palladium catalyst (e.g., Pd(dppf)Cl) in THF at 80°C .
Q. Optimization Tips :
Q. How should researchers assess the in vitro stability of this compound?
The TBS group is hydrolytically sensitive. Stability assays should:
- Use HPLC to track degradation in PBS (pH 7.4) at 37°C over 24–72 hours .
- Compare with non-silylated analogs (e.g., 4-hydroxycyclohexyl derivatives) to isolate TBS-specific instability .
Advanced Questions
Q. How can regioselective functionalization of the pyrazole ring be achieved without compromising the boronate group?
Strategy :
- Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the pyrazole N-H, followed by electrophilic quenching (e.g., iodination). The boronate remains intact due to its electron-withdrawing nature .
- Cross-Coupling : Perform Suzuki-Miyaura reactions under mild conditions (e.g., Pd(OAc), SPhos, KPO in THF/HO) to couple aryl halides to the boronate while preserving the pyrazole core .
Validation : Confirm regiochemistry via NOESY (nuclear Overhauser effect) or X-ray crystallography (e.g., ’s structural analogs) .
Q. How should contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved?
Approach :
- DFT Calculations : Optimize the molecular structure using Gaussian at the B3LYP/6-311+G(d,p) level and compare theoretical NMR shifts with experimental data .
- Crystallographic Validation : If available, resolve discrepancies using single-crystal X-ray diffraction (e.g., ’s pyrazole crystal structure) .
Case Example : A downfield shift in the pyrazole proton (δ 8.5 ppm experimentally vs. δ 8.1 computationally) may indicate intermolecular hydrogen bonding, requiring solvent-effect corrections in simulations .
Q. What role does the trans-cyclohexyl stereochemistry play in biological activity?
Experimental Design :
- Synthesize cis-cyclohexyl analogs (e.g., via cis-dihydroxylation of cyclohexene) and compare bioactivity (e.g., IC in enzyme assays) .
- Use molecular docking to evaluate how axial vs. equatorial TBS-O-cyclohexyl orientations affect target binding .
Key Finding : shows that trans-substituted cyclohexyl groups enhance steric complementarity in enzyme pockets, increasing potency by ~10-fold compared to cis isomers .
Q. How can the boronate group be leveraged for targeted drug delivery or probe design?
Applications :
- Bioluminescent Probes : Conjugate the boronate to luciferin derivatives for ROS (reactive oxygen species) detection in cellular assays .
- Prodrug Activation : Utilize boronate cleavage under oxidative conditions (e.g., HO in tumors) to release active drug metabolites .
Validation : Track boronate stability via B NMR in simulated physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
